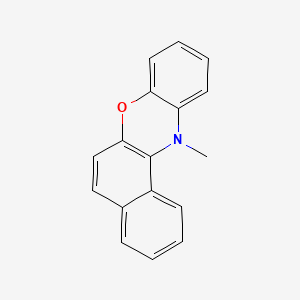
2-Methyl-3-nitroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (NO2) attached to an alkene (C=C) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitroprop-1-ene can be synthesized through various methods. One common approach involves the nitration of 2-methylpropene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the desired nitroalkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitronates or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, hydroxylamines, or oximes.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitronates or carbonyl compounds.
Reduction: Production of amines, hydroxylamines, or oximes.
Substitution: Generation of substituted alkenes or other functionalized derivatives.
Scientific Research Applications
2-Methyl-3-nitroprop-1-ene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroprop-1-ene involves its reactivity as an electrophile due to the presence of the nitro group. In cycloaddition reactions, the nitro group activates the alkene for nucleophilic attack, leading to the formation of cycloadducts. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-Nitroprop-1-ene: Similar structure but lacks the methyl group at the 2-position.
1-Nitroprop-1-ene: Another nitroalkene with a different substitution pattern.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains additional chlorine atoms, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-nitroprop-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 2-position enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1606-31-1 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-methyl-3-nitroprop-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h1,3H2,2H3 |
InChI Key |
KEWXKELCJUKXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
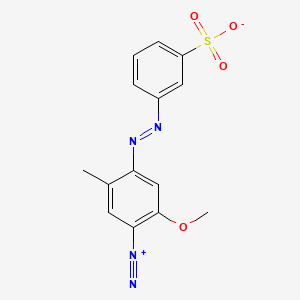
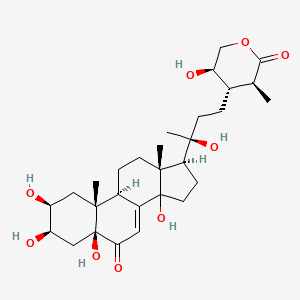
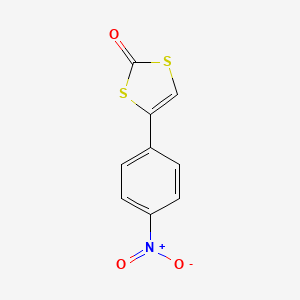
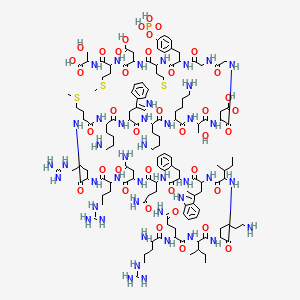
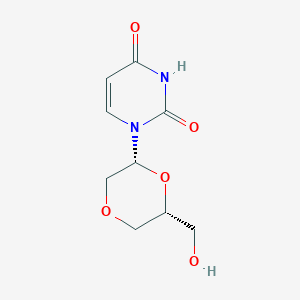
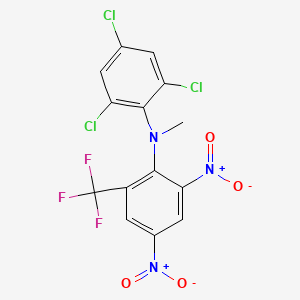
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
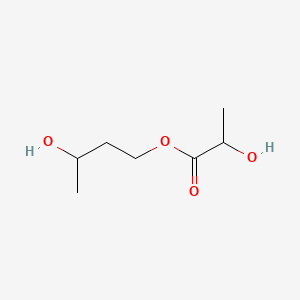

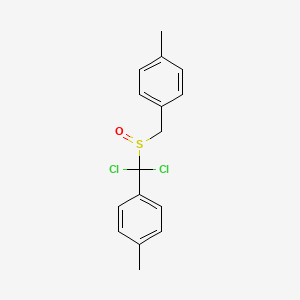
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
